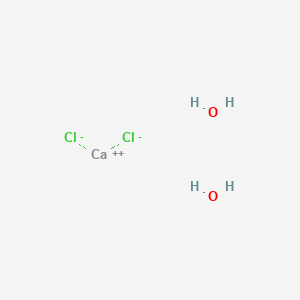

Calcium chloride

Übersicht

Beschreibung

Calcium-activated Chloride Channels

Calcium-activated chloride channels (CaCCs) are integral to various physiological processes such as epithelial secretion, sensory transduction, and regulation of excitability in neurons and cardiac cells. Despite their broad expression and significant functions, the understanding of CaCCs is limited due to the lack of specific blockers and unclear molecular identities. Recent advancements in the pharmacology and molecular identification of CaCCs are being evaluated to better comprehend their roles and mechanisms .

Molecular Dynamics Modeling of Chloride Binding

The interaction of chloride with calcium hydroxide, hydrated calcium aluminate, and calcium silicate phases has been studied using molecular dynamics simulations. These phases are crucial in calcium silicate and aluminate cements and represent a variety of hydrous materials. The simulations focus on the adsorption mechanisms of chloride and associated cations at the interfaces, providing insights into the structure and dynamics at the solution/solid interfaces .

Effects of Calcium Chloride on Tricalcium Silicate Hydration

Calcium chloride (CaCl2) is known to accelerate the hydration, setting, and early strength development in portland cement and tricalcium silicate pastes. The use of soft X-ray transmission microscopy has allowed for in situ observation of the hydration process, revealing that CaCl2 promotes the formation of low-density microstructure calcium silicate hydrate .

Chloride Ions Transport and Adsorption in Nano-pores

The transport and adsorption of water and ions in the nano-pores of calcium silicate hydrate gel were investigated through experiments and molecular dynamics. The study indicates that calcium ions enhance the binding ability of the gel, and the molecular dynamics simulations provide a detailed mechanism of chloride ions adsorption influenced by the state of calcium ions near the surface .

Calcium Solvation in Aqueous Solutions

A new parametrization of the calcium dication has been developed to account for polarization effects in molecular dynamics simulations. This model allows for an accurate description of concentrated aqueous calcium chloride solutions, which is important for biological and technological applications .

Aggregation Patterns of Bile Salts

The crystal structure of calcium cholate chloride heptahydrate has been determined, showing bilayer-type arrangements with interactions between calcium ions, water molecules, and cholate residues. This structure may be relevant to the formation of bile salt micelles in aqueous media and highlights the versatility of cation-binding patterns .

Inhibition of DNA Synthesis by Calcium Chloride

Calcium chloride has been found to inhibit the stimulation of replicative DNA synthesis induced by sodium chloride in the pyloric mucosa of rat stomachs. This suggests that calcium ions may act as anti-tumor promoters in stomach carcinogenesis .

Gel Properties of Porcine Myosin–κ-carrageenan Mixtures

The addition of calcium chloride to porcine myosin–κ-carrageenan mixtures improves water-holding capacity and gel strength. However, higher concentrations of CaCl2 can lead to decreased water-holding capacity due to the formation of large aggregates and cavities. The study provides insights into the mechanisms by which CaCl2 affects gel properties in meat products .

Use of Calcium Chloride in Applied Thermal Engineering

Calcium chloride is attractive for thermal processes due to its hygroscopic nature, heat of hydration, and low material costs. Its use in phase change materials, desiccants, heat pumps, refrigeration, and thermal energy storage is reviewed, discussing the advantages, challenges, and technical improvements .

Sugar Complexation with Calcium Ion

The crystal structure of a hydrated calcium chloride complex of D-ribose has been determined, showing that all oxygen atoms of the ribose molecule are involved in calcium binding. The structure provides insights into the extensive hydrogen-bond network formed by hydroxyl groups, water molecules, and chloride ions, which is crucial for crystal packing .

Wissenschaftliche Forschungsanwendungen

Thermal Applications

Calcium chloride is significant in applied thermal engineering due to its hygroscopy, heat of hydration, and the properties of its hydrates. It is used in phase change materials, desiccants, heat pumps, refrigeration, and thermal energy storage. Its low material costs and advantageous physical and chemical properties make it attractive for various thermal processes, including ammonia sorption in refrigeration applications (N’Tsoukpoe et al., 2015).

Construction and Cement Hydration

Calcium chloride accelerates the hydration, setting, and early strength development in portland cement and tricalcium silicate pastes. It's a recognized and effective accelerator, though the mechanisms behind this acceleration and its microstructural consequences were not fully understood until recent studies (Juenger et al., 2005).

Food Preservation

In the food industry, calcium chloride is used as a firming agent to extend the shelf-life of vegetables. For instance, its effects on the biochemical and color properties of fresh-cut green beans were studied, showing significant impacts on whiteness index, browning index, and total color difference (Kasım & Kasım, 2015).

Soil and Erosion Control

Calcium chloride has been used in microbially induced carbonate precipitation (MICP) to reinforce root-soil composites, significantly increasing their shear strength and making it a viable method for slope solidification and soil erosion control (Zheng et al., 2022).

Molecular Dynamics and Ion Solvation

Calcium chloride's role in calcium ion solvation in aqueous environments is critical for understanding calcium's interactions in biological and technological applications. Advanced parametrizations and models have been developed to accurately describe these interactions (Kohagen et al., 2014).

Impact on Concrete Properties

When added as a setting accelerator, calcium chloride influences the pH and calcium ion release in materials like mineral trioxide aggregate and white Portland cement, enhancing their physicochemical properties and ease of handling (Bortoluzzi et al., 2006).

Agricultural Applications

Calcium chloride has been used in agriculture to improve the postharvest quality of fruits, such as papaya, by increasing the calcium content in the peel and pulp, reducing ethylene production, and controlling anthracnose lesion diameter (Madani et al., 2016).

Enhancing Meat Product Quality

In the meat industry, calcium chloride is added to low-fat meat products containing κ-carrageenan to improve functional properties like water-holding capacity and gel strength (Pan et al., 2017).

Horticultural Enhancements

Calcium chloride sprays in 'Braeburn' apples have shown to reduce the incidence of bitter pit and improve the overall quality of the fruit, demonstrating its potential in enhancing fruit quality in horticulture (Neilsen et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Calcium chloride has been explored for use in self-healing concrete . In this process, calcium carbonate precipitation (CCP)-capable bacteria and nutrients are embedded inside the concrete. These bacteria are expected to increase the durability of the concrete by precipitating calcium carbonate in situ to heal cracks that develop in the concrete .

Eigenschaften

IUPAC Name |

calcium;dichloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSDKQJKOVVTOJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-52-4 (Parent) | |

| Record name | Calcium chloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium chloride hydrate | |

CAS RN |

10035-04-8 | |

| Record name | Calcium chloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)